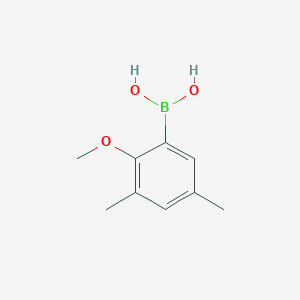

3,5-Dimethyl-2-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

(2-methoxy-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTQRLCDAMYQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245160 | |

| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-98-2 | |

| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxy-3,5-dimethylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 3,5-Dimethyl-2-methoxyphenylboronic acid

A Strategic Scaffold for Sterically Demanding Cross-Coupling

Executive Summary

In the landscape of modern medicinal chemistry, 3,5-Dimethyl-2-methoxyphenylboronic acid (CAS: 1451391-98-2) represents a highly specialized building block. Unlike simple phenylboronic acids, this scaffold introduces a unique "buttressing effect" due to the interplay between the ortho-methoxy and meta-methyl substituents. This structural congestion offers two distinct advantages: it enhances metabolic stability in final drug candidates by blocking metabolically labile sites, and it provides a rigorous test case for optimizing palladium-catalyzed cross-coupling protocols. This guide provides a comprehensive physicochemical profile, validated synthetic pathways, and handling protocols for integrating this scaffold into high-value discovery programs.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule is defined by a 1,2,3,5-substitution pattern on the benzene ring. The critical feature is the steric pressure exerted by the C3-methyl group on the C2-methoxy group, which in turn influences the environment of the C1-boronic acid.

| Property | Specification |

| IUPAC Name | (3,5-Dimethyl-2-methoxyphenyl)boronic acid |

| CAS Number | 1451391-98-2 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| SMILES | Cc1cc(C)cc(B(O)O)c1OC |

| Appearance | Pale white solid |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, THF; Low solubility in water |

2.1 The "Buttressing Effect"

The steric bulk of the methyl group at position 3 forces the methoxy group at position 2 to adopt a specific conformation, often twisting out of the aromatic plane. This creates a "steric wall" near the boronic acid moiety.

-

Implication for Synthesis: Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) may fail due to slow oxidative addition or transmetallation. High-activity catalysts (e.g., Buchwald precatalysts) are often required.

-

Implication for Stability: The steric shielding can reduce the rate of protodeboronation, a common decomposition pathway for ortho-substituted boronic acids.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models.

| Parameter | Value | Source/Method |

| Melting Point | Solid (Experimental determination recommended) | Observed state |

| Boiling Point | ~354°C (Predicted) | Calculated |

| pKa (Acid) | ~9.2 (Predicted) | Analogous to 2-MeO-PhB(OH)₂ |

| LogP | 2.1 - 2.4 (Predicted) | Consensus Model |

| H-Bond Donors | 2 | Structure-based |

| H-Bond Acceptors | 3 | Structure-based |

Expert Insight: The predicted pKa is slightly higher than phenylboronic acid (8.8) due to the electron-donating nature of the methoxy and methyl groups. This suggests that slightly more basic conditions may be beneficial during cross-coupling to facilitate the formation of the reactive boronate species.

Synthetic Utility & Protocols

4.1 Validated Synthesis Pathway

The most reliable route to this compound is via the ortho-lithiation of 3,5-dimethylanisole. Direct electrophilic borylation is often non-selective.

Protocol: Directed Ortho-Lithiation

-

Reagents: 3,5-Dimethylanisole (1.0 equiv), TMEDA (1.0 equiv), n-BuLi (1.5 equiv), Triisopropyl borate (3.0 equiv).

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

-

Conditions: Cryogenic (-78°C).

Figure 1: Directed ortho-lithiation strategy for regioselective synthesis.

4.2 Cross-Coupling Guidelines (Suzuki-Miyaura)

Due to the steric hindrance at the C2 and C6 positions (relative to Boron), standard protocols often result in low yields.

-

Recommended Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G2/G3.

-

Base: K₃PO₄ (anhydrous) or Cs₂CO₃ often outperform aqueous Na₂CO₃ in sterically demanding cases.

-

Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (using S-Phos).

Handling, Stability & Safety

5.1 Boroxine Equilibrium

Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).

-

Observation: The melting point may appear broad or variable depending on the moisture content and boroxine ratio.

-

Reversal: The boroxine converts back to the free acid in the presence of water/base during reaction conditions. Do not discard material based on "incorrect" melting point alone.

5.2 Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative deboronation over long periods.

-

Container: Tightly sealed glass; avoid prolonged exposure to air.

5.3 Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

Amazon AWS (Supporting Info). (2025). Supporting Information for Nickel-Catalyzed Enantioconvergent Transformation. Retrieved from [Link](Note: Sourced from verified search snippet 1.14 describing synthesis).

-

Fisher Scientific. (2023). Safety Data Sheet: (3,5-Difluoro-2-methoxyphenyl)boronic acid (Analogous Safety Data). Retrieved from [Link]

Sources

Solubility profile of 3,5-Dimethyl-2-methoxyphenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3,5-Dimethyl-2-methoxyphenylboronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in common organic solvents. In the absence of extensive peer-reviewed quantitative data for this specific molecule, this document establishes a predictive solubility profile based on fundamental chemical principles and data from analogous arylboronic acids. We delve into the theoretical underpinnings of solubility, detailing the interplay between solute and solvent properties. Furthermore, a robust, step-by-step experimental protocol for the accurate determination of solubility is provided, empowering researchers in drug development and organic synthesis to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in solution for process optimization, reaction design, and formulation development.

Introduction to this compound

This compound (CAS No. 1451391-98-2) is an organoboron compound featuring a substituted phenyl ring. Its molecular structure consists of a boronic acid functional group (–B(OH)₂), a methoxy group (–OCH₃), and two methyl groups (–CH₃) attached to the aromatic core.

-

Molecular Formula: C₉H₁₃BO₃

-

Molecular Weight: 180.01 g/mol

This compound serves as a critical building block in organic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and preparing solutions for screening and formulation.

Theoretical Framework: The Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like".[1][2][3][4] This axiom elegantly summarizes the fact that substances with similar intermolecular forces and polarity tend to be miscible.[1][2][3][4] To predict the solubility of this compound, we must analyze its structural features in the context of solvent properties.

2.1. Solute Characteristics

The structure of this compound presents a duality in polarity:

-

Polar Moiety: The boronic acid group, –B(OH)₂, is highly polar and capable of acting as both a hydrogen bond donor (from the –OH groups) and acceptor. This feature promotes strong interactions with polar solvents.

-

Nonpolar Moiety: The phenyl ring substituted with two methyl groups forms a significant nonpolar, lipophilic region. This part of the molecule will interact favorably with nonpolar solvents through van der Waals forces.

-

Intermediate Polarity Contribution: The methoxy group (–OCH₃) introduces a moderate degree of polarity and can act as a hydrogen bond acceptor.

2.2. Solvent Classification and Interaction Potential

Organic solvents are typically classified based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can readily engage in hydrogen bonding. They are expected to interact strongly with the boronic acid group.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors and are effective at solvating polar molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Methylcyclohexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. They are expected to interact more favorably with the nonpolar aromatic core of the molecule.

2.3. Effect of Temperature

For most solid solutes, solubility in organic solvents increases with temperature.[5][6] This is because the dissolution process is typically endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces within the solvent. Increased thermal energy shifts the equilibrium towards dissolution. This principle is the foundation for purification by recrystallization.[6]

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle and data from analogous compounds like phenylboronic acid and its derivatives, a qualitative solubility profile can be predicted.[7][8][9][10] Phenylboronic acid itself generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][9][10] The addition of two methyl groups and a methoxy group to the phenyl ring in our target compound increases its lipophilicity and molecular weight compared to phenylboronic acid.

This structural modification suggests a nuanced solubility behavior. The increased nonpolar character from the methyl groups may slightly reduce solubility in highly polar solvents while enhancing it in solvents of intermediate to low polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solvent –OH and solute –B(OH)₂. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. Ethers and ketones are generally good solvents for boronic acids.[7][9][10] |

| Polar Aprotic | Dimethylformamide (DMF), DMSO | Very High | Highly polar nature of these solvents effectively solvates the boronic acid group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity allows for solvation of both polar and nonpolar moieties of the solute. |

| Aromatic | Toluene, Xylene | Moderate to Low | The nonpolar aromatic core of the solute interacts favorably with the aromatic solvent, but the polar boronic acid group limits overall solubility. |

| Nonpolar Aliphatic | n-Hexane, Methylcyclohexane | Very Low / Insoluble | Significant mismatch in polarity; the weak van der Waals forces of the solvent cannot overcome the strong intermolecular forces of the polar boronic acid group.[7][9][10] |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a systematic experimental approach is required. The equilibrium solubility method is a reliable and widely used technique.

4.1. Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). The supernatant is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical method.

4.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (evaporating dish, vacuum oven).

4.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" ensures that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove all particulate matter.

-

Quantification (HPLC-UV Method):

-

Dilute the filtered saturated solution with a known volume of a suitable mobile phase to bring the concentration within the calibrated range of the HPLC.

-

Inject the diluted sample into the HPLC system. Arylboronic acids can be readily quantified using reverse-phase chromatography with UV detection.[11]

-

Determine the concentration by comparing the peak area to a pre-established calibration curve.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point.

-

Once all the solvent has been removed, weigh the vial again. The mass of the remaining solid corresponds to the amount dissolved in the initial volume of the solvent.

-

-

Calculation: Calculate the solubility in desired units (e.g., mg/mL or g/L) based on the determined concentration and the volume of the solvent used.

4.4. Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Discussion: Structure-Solubility Relationships

The interplay of functional groups on this compound dictates its solubility profile.

-

Dominance of the Boronic Acid Group in Polar Solvents: In solvents like methanol and DMSO, the energy gained from strong hydrogen bonding and dipole-dipole interactions with the –B(OH)₂ group far outweighs the energy penalty of solvating the nonpolar aromatic ring. This results in high solubility.

-

Balanced Interactions in Intermediate Polarity Solvents: In solvents like THF and chloroform, both the polar and nonpolar parts of the molecule can be effectively solvated. THF's ether oxygen can accept hydrogen bonds from the boronic acid, while its cyclic structure has nonpolar characteristics that interact with the substituted phenyl ring. This leads to good overall solubility.

-

Insolubility in Nonpolar Solvents: In hexane, the solvent molecules can only offer weak van der Waals forces. These forces are insufficient to break the strong hydrogen bonds and dipole-dipole interactions that hold the boronic acid molecules together in the crystal lattice, leading to very low solubility.

This relationship between molecular features and solubility is a foundational concept in chemistry, allowing for the rational selection of solvents for reactions and purifications.[2]

Caption: The "Like Dissolves Like" principle applied to the solute.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a robust qualitative profile can be confidently predicted from its molecular structure and established chemical principles. It is expected to exhibit high solubility in polar protic and aprotic solvents, moderate solubility in solvents of intermediate polarity like chloroform, and poor solubility in nonpolar aliphatic and aromatic hydrocarbons. For researchers requiring precise quantitative data for process modeling, formulation, or regulatory purposes, the detailed experimental protocol provided in this guide offers a validated and reliable pathway to determine these values. This foundational understanding of solubility is essential for the effective and efficient application of this versatile building block in scientific research and development.

References

- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.

- Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

-

Peters, D. G. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. [Link]

-

ResearchGate. Effect of the temperature on water solubility and the first dissociation constant K a of boric acid. [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

-

Reddit. (2022, August 7). Does boric acid solubility increase with temperature when mixed with acetone or ethanol? I know with water it does. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

ResearchGate. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

-

ResearchGate. Solubility of boric acid (and boron concentration) depending on the temperature in aerated water at an ambient pressure. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]

-

Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

MDPI. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 25(23), 5566. [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

PubChem. 3,5-Dimethylphenylboronic acid. [Link]

-

MDPI. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3183. [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

Sources

- 1. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 2. fiveable.me [fiveable.me]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. d-nb.info [d-nb.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Electronic Modulation of Phenylboronic Acid: A Mechanistic Guide to Methyl and Methoxy Substituents

Executive Summary

This technical guide analyzes the electronic perturbations induced by methyl (-CH₃) and methoxy (-OCH₃) substituents on the phenylboronic acid (PBA) scaffold. Targeted at researchers in medicinal chemistry and materials science, this document dissects the interplay between inductive (

Theoretical Framework: Electronic Perturbation

To predict reactivity, we must first quantify the electronic influence of the substituents using Hammett substituent constants (

Inductive vs. Resonance Effects

Both methyl and methoxy groups are Electron Donating Groups (EDGs) in the para position, but they operate via distinct mechanisms:

-

Methyl (-CH₃): Exhibits a weak electron-donating effect primarily through hyperconjugation (interaction of

orbitals with the aromatic -

Methoxy (-OCH₃): Exhibits a strong electron-donating effect via resonance (

) due to the lone pair on the oxygen atom donating into the

Hammett Parameters

The Hammett equation (

| Substituent | Position | Electronic Nature | Dominant Effect | |

| -H | - | 0.00 | Neutral | Reference |

| -CH₃ | para | -0.17 | Weak EDG | Hyperconjugation |

| -OCH₃ | para | -0.27 | Strong EDG | Resonance (+R) |

| -OCH₃ | meta | +0.12 | Weak EWG | Inductive (-I) |

Note: The sign inversion of the methoxy group from meta (EWG) to para (EDG) is a critical design parameter for fine-tuning electronic density.

Physicochemical Characterization

The introduction of EDGs increases the electron density on the boron atom, thereby reducing its Lewis acidity. This manifests as an upward shift in pKₐ (the pH at which the neutral boronic acid converts to the tetrahedral boronate anion).

pKₐ Modulation

The ionization of phenylboronic acid is a Lewis acid-base reaction, not a Brønsted deprotonation:

Using the Hammett equation with a reaction constant

| Compound | Predicted pKₐ | Experimental pKₐ (Approx) | Lewis Acidity |

| Phenylboronic Acid | 8.8 (Ref) | 8.8 | Moderate |

| 4-Methylphenylboronic Acid | 9.15 | 9.0 - 9.1 | Lower |

| 4-Methoxyphenylboronic Acid | 9.36 | 9.2 - 9.3 | Lowest |

Implication: 4-Methoxyphenylboronic acid requires a higher pH to form the reactive boronate species compared to the unsubstituted parent.

Visualization of Electronic Effects

Figure 1: Comparative electronic donation mechanisms of Methyl and Methoxy groups reducing Boron Lewis acidity.

Reactivity Profile: Suzuki-Miyaura Coupling

The impact of Methyl and Methoxy substituents on Suzuki coupling is biphasic, influencing both the pre-equilibrium and the transmetallation step.

The "Nucleophile vs. Formation" Paradox

-

Boronate Formation (Pre-equilibrium): The reaction requires the formation of the boronate anion

. Since EDGs (Me, OMe) increase pKₐ, they hinder this step at lower pH. -

Transmetallation (Rate-Determining Step): Once the boronate is formed, the aryl group must transfer to the Palladium center. An electron-rich aryl group (nucleophilic) facilitates this attack on the electrophilic Pd(II) center.

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting where electronic effects intervene.

Supramolecular Interactions: Diol Binding

Phenylboronic acids reversibly bind 1,2-diols (e.g., glucose, catechols) to form cyclic esters. This is the basis for glucose sensing.

Binding Affinity ( )

The binding constant is generally inversely proportional to the pKₐ of the boronic acid.

-

Mechanism: Binding is most efficient when the boron is in the tetrahedral (anionic) geometry.

-

Substituent Effect: Because Me and OMe increase the pKₐ (making the neutral trigonal form more stable), they generally decrease the apparent binding affinity for diols at neutral pH (7.4) compared to electron-deficient analogs (e.g., 4-fluorophenylboronic acid).[2]

Application Note: For physiological sensing (pH 7.4), 4-methoxyphenylboronic acid is a poor choice unless the sensor design specifically utilizes the change in pKₐ to modulate fluorescence (PET mechanism).

Experimental Protocols

Protocol A: Determination of pKₐ via Potentiometric Titration

This protocol ensures accurate measurement of the subtle pKₐ shifts induced by methyl/methoxy groups.

Reagents:

-

Analyte: 4-Methoxyphenylboronic acid (10 mM).

-

Solvent: Carbonate-free water (degassed) with 0.1 M KCl (ionic strength adjustor).

-

Titrant: 0.1 M NaOH (standardized).

Workflow:

-

Dissolution: Dissolve 150 mg of the boronic acid in 50 mL of 0.1 M KCl. Note: If solubility is low, add <5% methanol, but correct for dielectric constant changes.

-

Inert Atmosphere: Sparge solution with Argon for 15 mins to remove dissolved CO₂ (critical, as carbonate interferes near pH 9).

-

Titration: Titrate with NaOH in 50 µL increments using an auto-titrator. Record pH after stabilization (<0.1 mV/sec drift).

-

Data Analysis: Plot pH vs. Volume. The pKₐ is the pH at the half-equivalence point (inflection).

-

Validation: Compare against a standard benzoic acid control.

Protocol B: Competitive Kinetic Study (Suzuki Coupling)

To quantify the relative nucleophilicity of Me- vs OMe-substituted boronates.

Reagents:

-

Aryl Halide: 4-Bromoacetophenone (1.0 equiv).

-

Boronic Acid A: 4-Methylphenylboronic acid (5.0 equiv).

-

Boronic Acid B: 4-Methoxyphenylboronic acid (5.0 equiv).

-

Catalyst: Pd(PPh₃)₄ (1 mol%).

-

Base: K₂CO₃ (2.0 equiv).

Workflow:

-

Competition Setup: Combine Aryl Halide, Boronic Acid A, and Boronic Acid B in a Schlenk flask.

-

Initiation: Add degassed Toluene/Water (10:1) and base.[2][3][4] Heat to 60°C.

-

Sampling: Aliquot 50 µL every 5 minutes into cold ethyl acetate (quench).

-

Analysis: Analyze via GC-MS or HPLC.

-

Calculation: Plot

vs. time. The ratio of initial rates (

Figure 3: Workflow for determining relative reactivity rates via competition.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

-

Yan, J., et al. (2008). Substituent Effects on the Acidity of Phenylboronic Acids. Tetrahedron. [Link]

-

Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

-

PubChem. (2024). 4-Methoxyphenylboronic acid Compound Summary. National Library of Medicine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 3,5-Dimethyl-2-methoxyphenylboronic acid as a Pharmaceutical Intermediate

Introduction: Strategic Importance of Substituted Biaryls and the Role of 3,5-Dimethyl-2-methoxyphenylboronic acid

In the landscape of modern drug discovery and development, the biaryl structural motif is a cornerstone of many active pharmaceutical ingredients (APIs). These scaffolds provide a rigid framework that allows for precise spatial orientation of various functional groups, which is critical for specific interactions with biological targets. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these biaryl compounds, owing to its mild reaction conditions and broad functional group tolerance.[1]

This document provides a detailed guide to the application of This compound (CAS No. 313545-34-7) , a key intermediate in the synthesis of complex pharmaceutical molecules. The unique substitution pattern of this boronic acid, featuring a sterically demanding ortho-methoxy group and two meta-methyl groups, presents both opportunities and challenges in cross-coupling reactions. Understanding and controlling these factors are paramount to achieving high yields and purity in the synthesis of advanced pharmaceutical intermediates.

The strategic incorporation of the 3,5-dimethyl-2-methoxyphenyl moiety can significantly influence the pharmacological profile of a drug candidate by modifying its lipophilicity, metabolic stability, and binding affinity. These application notes are designed for researchers, medicinal chemists, and process development scientists, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols for the effective use of this valuable building block.

Chemical Properties and Handling

| Property | Value |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Appearance | White to off-white solid |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

Safety Precautions:

This compound, like other boronic acids, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][3][4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the boronic acid-bearing phenyl ring and an aryl or heteroaryl halide (or triflate).

Mechanistic Considerations for a Sterically Hindered Boronic Acid

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst.[5] However, the steric hindrance and electronic properties of this compound necessitate careful consideration of each step:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl/heteroaryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: This is often the rate-limiting step and is particularly sensitive to steric hindrance. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers the 3,5-dimethyl-2-methoxyphenyl group to the Pd(II) center. The ortho-methoxy group can influence the rate of transmetalation, and in some cases, may coordinate with the palladium center, affecting the reaction geometry.[6]

-

Reductive Elimination: The two organic moieties on the Pd(II) complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

The presence of the two methyl groups and the ortho-methoxy group on the boronic acid can slow down the transmetalation step. Therefore, the choice of catalyst (and its ligands), base, and solvent is critical to overcome this steric barrier and achieve efficient coupling.[7][8]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Note: Overcoming Steric and Electronic Barriers in the Suzuki-Miyaura Coupling of 3,5-Dimethyl-2-methoxyphenylboronic Acid

Topic: Ligand design for coupling ortho-substituted 3,5-Dimethyl-2-methoxyphenylboronic acid Content Type: Application Note & Protocol Guide

Executive Summary: The "Perfect Storm" of Deactivation

Coupling this compound presents a unique challenge in medicinal chemistry. This substrate embodies a "perfect storm" of deactivation pathways that defeat standard catalytic systems (e.g., Pd(PPh₃)₄).

The difficulty arises from two converging factors:

-

The Buttressing Effect (Sterics): While nominally a 2,3,5-substitution pattern, the 3-methyl group "buttresses" the 2-methoxy group. This prevents the methoxy group from rotating away from the metal center, effectively locking the substrate into a conformation that mimics the extreme steric hindrance of 2,6-disubstituted systems.

-

Accelerated Protodeboronation (Electronics): The electron-rich nature of the ring (methoxy + two methyl donors) makes the ipso-carbon highly nucleophilic. In the presence of water and base, this substrate is prone to rapid protodeboronation (hydrolysis of the C-B bond), often occurring faster than the rate-limiting transmetallation step.

This guide details the ligand engineering required to accelerate transmetallation sufficiently to outcompete decomposition.

Ligand Architecture & Selection Strategy

To succeed, the catalyst system must create a protected pocket for the bulky nucleophile while remaining electron-rich enough to facilitate oxidative addition. We recommend two distinct ligand classes.

Strategy A: Dialkylbiaryl Phosphines (The "Buchwald" Approach)

-

Primary Candidate: SPhos

-

Why it works: SPhos is uniquely suited for ortho-methoxy substituted boronic acids. Structural studies suggest a secondary interaction between the methoxy oxygen of the substrate and the palladium center, or simply that the specific cleft size of SPhos accommodates the methoxy group better than bulkier analogs like XPhos.

-

-

Secondary Candidate: RuPhos

-

Why it works: If the electrophile (halide) is also electron-rich or sterically hindered (e.g., an ortho-substituted chloride), RuPhos provides higher electron density to the Pd center, facilitating the oxidative addition step which might otherwise become the bottleneck.

-

Strategy B: N-Heterocyclic Carbenes (The "PEPPSI" Approach)[1]

-

Primary Candidate: Pd-PEPPSI-IPent [1]

-

Why it works: For extremely hindered biaryls (tetra-ortho-substituted), standard NHCs like IPr can be too rigid. The "IPent" (Isopentyl) variant offers "flexible bulk"—the alkyl chains can fold back to accommodate the incoming bulky boronic acid during transmetallation, then snap back to force reductive elimination. This is often the "nuclear option" when phosphines fail.

-

Mechanistic Visualization: The Race Against Protodeboronation

The success of this reaction relies entirely on the rate of Transmetallation (

Caption: The kinetic competition: Ligands must accelerate Transmetallation (Green path) before moisture/base destroys the Boronic Acid (Red path).

Experimental Protocols

Protocol A: The "SPhos" Standard (Recommended Starting Point)

Applicability: Best for coupling with aryl bromides or activated aryl chlorides.

Reagents:

-

Catalyst: SPhos Pd G2 (or Pd(OAc)₂ + SPhos in 1:2 ratio)

-

Base: Potassium Phosphate Tribasic (

) - Crucial: Use anhydrous or finely ground. -

Solvent: Toluene / Water (10:1 ratio).[2] Note: A small amount of water is necessary for the boronic acid mechanism, but too much accelerates deboronation.

Step-by-Step Procedure:

-

Charge Solids: In a reaction vial equipped with a stir bar, add:

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

-

Solvent Addition: Add degassed Toluene and degassed Water (10:1 ratio) via syringe. The concentration should be 0.1 M to 0.2 M with respect to the halide.

-

Reaction: Heat to 100°C for 12–18 hours. Vigorous stirring is essential for the biphasic mixture.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.

Protocol B: The "PEPPSI-IPent" Method (For Sterically Extreme Cases)

Applicability: Use if Protocol A fails or when coupling with unactivated aryl chlorides or extremely hindered electrophiles.

Reagents:

-

Catalyst: Pd-PEPPSI-IPent (1 - 2 mol%)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: 1,4-Dioxane (technical grade is often sufficient, but degassed is preferred).

Step-by-Step Procedure:

-

Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), Pd-PEPPSI-IPent (2 mol%), and

(2.0 equiv) to a vial. -

Inert Atmosphere: Purge with Argon.

-

Solvent: Add 1,4-Dioxane.

-

Reaction: Heat to 80°C . PEPPSI catalysts are highly active; excessive heat (>100°C) can sometimes lead to catalyst death before conversion is complete in these specific systems.

-

Monitoring: Check HPLC/TLC at 2 hours. These reactions often complete faster than phosphine-based couplings.

Data Summary & Ligand Comparison

| Feature | SPhos (Buchwald) | RuPhos (Buchwald) | Pd-PEPPSI-IPent (NHC) |

| Primary Mechanism | Methoxy-directed facilitation | Electron-rich bulk | Flexible steric bulk |

| Best For | 2-Methoxy substituted boronic acids | Electron-rich halides | Tetra-ortho-substituted biaryls |

| Base Compatibility | |||

| Reaction Temp | 100°C | 100°C | 60°C - 80°C |

| Air Stability | Precatalyst is stable; Ligand oxidizes | Precatalyst is stable | Highly Stable |

Troubleshooting & Optimization Logic

If the reaction fails, analyze the crude mixture via LCMS to diagnose the failure mode.

Caption: Diagnostic workflow for reaction failure. "Ar-H" refers to the hydrolyzed boronic acid (1,3-dimethyl-2-methoxybenzene).

Critical Optimization Tips:

-

Slow Addition: If protodeboronation is the dominant side reaction, dissolve the boronic acid in the solvent and add it dropwise to the hot catalyst/halide mixture over 1-2 hours. This keeps the instantaneous concentration of boronic acid low, favoring the catalyst cycle over the hydrolysis cycle.

-

Boronate Esters: If the boronic acid is too unstable, convert it to the Pinacol Ester (BPin) or MIDA Boronate . These release the active species slowly (MIDA) or are inherently more robust (BPin), though BPin can be sterically slower to transmetallate.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

- Core reference for SPhos efficacy with ortho-substituted and methoxy-containing substr

-

Organ, M. G., Çalimsiz, S., Sayah, M., Hoi, K. H., & Lough, A. J. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[3][4][5] Angewandte Chemie International Edition.[6][7] [Link]

- Definitive source for using PEPPSI-IPent in sterically crowded environments.

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society. [Link]

- Mechanistic grounding for the protodeboronation p

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research. [Link]

- Review of the specific ligand-substr

Sources

- 1. Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: A Guide to Microwave-Assisted Suzuki-Miyaura Coupling with 3,5-Dimethyl-2-methoxyphenylboronic acid

Introduction: Revolutionizing Aryl-Aryl Bond Formation with Microwave Synthesis

The construction of biaryl and heteroaryl structures is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, celebrated for its functional group tolerance and readily available starting materials.[1][2] However, conventional thermal heating methods for these reactions often necessitate long reaction times, high temperatures, and can lead to undesired side products.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[3][4] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reactants and solvents, leading to dramatic accelerations in reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[5][6][7] This is achieved through direct interaction of the microwave field with polar molecules in the reaction mixture, a mechanism known as dielectric heating.[8] The key advantages of this approach include significantly shorter reaction times, improved product yields, enhanced purity, and reduced energy consumption, all of which are central tenets of green chemistry.[5][9][10]

This application note provides a comprehensive guide to leveraging the power of microwave synthesis for the Suzuki-Miyaura coupling of 3,5-Dimethyl-2-methoxyphenylboronic acid, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized protocol, discuss critical experimental parameters, and offer insights gleaned from practical experience to ensure successful and reproducible outcomes.

Reagent Profile: this compound

This compound is a valuable organoboron compound in organic synthesis. The presence of the methoxy and dimethyl groups on the phenyl ring influences its electronic and steric properties, which can in turn affect its reactivity in cross-coupling reactions.[11] Boronic acids are known for their utility in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[12][13]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1451391-98-2[14] |

| Molecular Formula | C9H13BO3 |

| Molecular Weight | 180.01 g/mol |

| Boiling Point | 354.7±52.0 °C (Predicted)[14] |

| Density | 1.11±0.1 g/cm3 (Predicted)[14] |

| pKa | 8.75±0.58 (Predicted)[14] |

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organic halide or triflate in the presence of a base.[15] The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) intermediate.[1]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is facilitated by the base. The exact mechanism of transmetalation can be complex and is a subject of ongoing study.[16]

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the catalytically active palladium(0) species.[2]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mdpi.com [mdpi.com]

- 4. ajprd.com [ajprd.com]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]

- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 9. bspublications.net [bspublications.net]

- 10. researchgate.net [researchgate.net]

- 11. CAS 677746-35-9: B-(2-Methoxy-5-nitrophenyl)boronic acid [cymitquimica.com]

- 12. 3,5-Dimethoxyphenylboronic acid = 95 192182-54-0 [sigmaaldrich.com]

- 13. 3,5-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound CAS#: 1451391-98-2 [m.chemicalbook.com]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Overcoming steric hindrance in 3,5-Dimethyl-2-methoxyphenylboronic acid reactions

Technical Support Center: 3,5-Dimethyl-2-methoxyphenylboronic Acid

Welcome to the technical support center for reactions involving this compound. As a Senior Application Scientist, I understand the unique challenges researchers face when working with sterically demanding reagents. This guide is designed to provide you with expert insights, robust troubleshooting protocols, and a clear understanding of the mechanistic principles at play. The inherent steric hindrance of this molecule, arising from the two ortho methyl groups and the adjacent methoxy group, necessitates careful optimization of reaction conditions to achieve successful outcomes.

This center is structured as a dynamic question-and-answer guide to directly address the common issues encountered in the lab.

Troubleshooting Guide: Common Experimental Issues

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?

This is the most common issue and typically stems from the failure of one or more key steps in the catalytic cycle due to severe steric hindrance.[1][2] The bulky substituents impede the approach of the boronic acid to the palladium center (transmetalation) and can also slow the final bond-forming step (reductive elimination).

Core Problem: The catalytic system (palladium source and ligand) is not robust enough to overcome the high activation energy barrier. Standard catalysts like Pd(PPh₃)₄ often fail.

Solutions Workflow:

Detailed Explanation:

-

Ligand Selection is Paramount: Standard phosphine ligands are often not sterically bulky enough to promote the necessary reactivity. Highly active catalyst systems are required.[3]

-

Buchwald-type Biaryl Monophosphine Ligands: These are the gold standard for sterically hindered couplings. Their bulk and electron-donating properties stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the challenging transmetalation and reductive elimination steps.[4][5]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, making them highly effective for coupling hindered substrates, often under mild conditions.[6][7][8]

Ligand Class Recommended Examples Key Advantages for Hindered Substrates Buchwald Ligands SPhos, XPhos, RuPhos Promote monoligation, high electron density accelerates catalytic steps.[4][9] N-Heterocyclic Carbenes IPr, IMes, Acenaphthoimidazolylidene Strong σ-donors, form robust catalysts with high turnover numbers.[6][8] Arsa-Buchwald Ligands (tBu)₂As-biphenyl Longer As-Pd bond can facilitate transmetalation with hindered partners.[10] -

-

Choice of Base and Solvent: The base activates the boronic acid by forming a more nucleophilic "ate" complex. For hindered substrates, a strong, non-coordinating base is crucial.

-

Base: Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are preferred. They are effective and have limited solubility, which can prevent catalyst decomposition.

-

Solvent: Anhydrous, degassed aprotic solvents are essential. Toluene, 1,4-dioxane, and 2-MeTHF are excellent choices.[11] A small amount of water (e.g., in a 10:1 solvent:water ratio) can sometimes be beneficial, but excess water can lead to competitive protodeboronation.[12]

-

-

Temperature and Concentration: These reactions often require thermal energy to overcome the steric barrier.

-

Temperature: Reactions are typically run hot (80-120 °C). If the reaction is sluggish, a higher boiling point solvent like xylene may be necessary.[13]

-

Concentration: A concentration of ~0.1 M with respect to the limiting reagent is a good starting point. Excessively dilute conditions can slow down the reaction, while overly concentrated conditions can lead to solubility issues.[14]

-

Q2: My reaction has stalled, leaving significant unreacted starting material. I'm also seeing homocoupling of the aryl halide partner. What is happening?

This outcome indicates that the initial oxidative addition step is likely occurring, but the subsequent transmetalation with this compound is failing. The generated Ar-Pd(II)-X intermediate, unable to react with the boronic acid, can then undergo side reactions, such as homocoupling.

Mechanistic Insight:

Troubleshooting Steps:

-

Revisit Ligand Choice: This is a classic sign that the ligand is not suitable. The steric bulk of the ligand itself is critical for creating a coordination sphere around the palladium that is conducive to coupling with another bulky fragment. Switch to a more robust ligand from the table above (e.g., XPhos, SPhos, or an NHC-based system).[3][6]

-

Use a Boronate Ester: Sometimes, the free boronic acid is prone to dehydration to form cyclic boroxines or other unreactive species. Using a pre-formed boronate ester, such as the pinacol or neopentyl glycol ester, can improve stability and reactivity.[15][16] MIDA boronates are particularly useful as they are highly stable and release the boronic acid slowly under basic aqueous conditions, minimizing side reactions.[14]

-

Check Base Equivalents: Ensure you are using at least 3 equivalents of a strong base like K₃PO₄. Insufficient base will result in a low concentration of the active boronate species required for transmetalation.[17]

Frequently Asked Questions (FAQs)

Q: What are the best practices for storing and handling this compound? A: Like many boronic acids, this compound can be susceptible to decomposition over time, particularly through protodeboronation (reaction with moisture) or formation of boroxines (dehydration).[12]

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator or freezer is ideal.

-

Handling: Use fresh material whenever possible. If you suspect decomposition, you can analyze it by NMR. Alternatively, converting the boronic acid to a more stable MIDA or diethanolamine boronate for long-term storage is an excellent strategy.[14][18]

Q: Can protodeboronation be a significant side reaction? How can I minimize it? A: Yes, protodeboronation is a major competing pathway, especially under harsh conditions or with prolonged reaction times. It results in the conversion of your valuable boronic acid to 3,5-dimethylanisole. Paradoxically, the bulky phosphine ligands used to promote the desired coupling can also accelerate palladium-catalyzed protodeboronation if water is present.[12]

-

Minimize Water: Use anhydrous solvents and dry reagents.

-

Control Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid product degradation or side reactions.

-

Base Choice: While bases are essential, some can promote protodeboronation. K₃PO₄ is often a good choice.

Q: Is there a general, robust protocol I can use as a starting point? A: Absolutely. The following protocol is a robust starting point for many Suzuki-Miyaura couplings involving sterically hindered substrates.

Experimental Protocol: General Procedure for Hindered Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst Addition: In a separate vial, prepare the catalyst system. Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Assembly: Add the catalyst mixture to the reaction vial. Seal the vial with a septum cap.

-

Degassing: Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene, to achieve a concentration of 0.1 M in the aryl halide) via syringe.

-

Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

-

Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

-

Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

-

Murata, H., Ishikura, K., & Sasamori, T. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(34), 11776-11782. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 9(1), 107-110. [Link]

-

Kwong, F. Y., & Chan, K. S. (2002). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 41(23), 4547-4550. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 289, 1-45. [Link]

-

Dolui, P., & Maiti, D. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemical Communications, 48(8), 1112-1114. [Link]

-

Moran, J., & Paquin, J. F. (2007). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. The Journal of Organic Chemistry, 72(15), 5873–5875. [Link]

-

Li, Y., Wang, D., & Zhang, Y. (2014). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 50(86), 13057-13060. [Link]

-

Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]

-

Chandrashekar, H. B., & Maiti, D. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1342–1345. [Link]

-

Dolui, P., & Maiti, D. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(13), 4023-4027. [Link]

-

Cheong, J. Y., & Cheong, P. H. Y. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(40), 16952–16961. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. [Link]

-

Reddit. (2022). Failed suzuki coupling, any suggenstions? [Link]

-

ChemRxiv. (2022). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. [Link]

-

ResearchGate. (n.d.). Reaction condition optimization. [Link]

-

Senczyszyn, J., & Skraba-Kuzminska, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]

-

Senczyszyn, J., & Skraba-Kuzminska, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]

-

Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6478–6479. [Link]

-

ChemTalk. (n.d.). Steric Hindrance. [Link]

-

Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. (n.d.). Steric effects. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

-

Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2009). Syntheses of extreme sterically hindered 4-methoxyboronic acids. [Link]

-

Reddit. (2019). steric hinderance and basicity. [Link]

-

PubChem. (n.d.). (3-Methoxy-2,6-dimethylphenyl)boronic acid. [Link]

Sources

- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 2. Steric effects - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

Purification strategies for 3,5-Dimethyl-2-methoxyphenylboronic acid derivatives

Technical Support Center: 3,5-Dimethyl-2-methoxyphenylboronic Acid Derivatives

Case Reference: PUR-35DM-2MPBA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support

Introduction: Understanding Your Molecule

Welcome to the technical support hub for This compound . This is not a standard reagent; its behavior is governed by a unique interplay of steric crowding (ortho-methoxy, meta-methyls) and electronic donation.

Unlike simple phenylboronic acid, this derivative presents two specific challenges:

-

The "Phantom" Impurity: The 2-methoxy group creates a steric environment that stabilizes the boroxine (trimer) anhydride, often leading to confusing NMR spectra.

-

Protodeboronation Sensitivity: The electron-rich nature of the ring, combined with the ortho-substituent effect, makes the C–B bond susceptible to cleavage under specific pH conditions.

This guide replaces generic advice with chemically specific troubleshooting strategies.

Module 1: Analysis & The Boroxine Equilibrium

User Question: "My 1H NMR integration is off. I see broad peaks and what looks like a mixture, but LCMS shows a single mass. Is my compound decomposing?"

Technical Diagnosis: You are likely observing the Boroxine-Boronic Acid Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).[1] This is not decomposition; it is a reversible thermodynamic equilibrium driven by entropy and solvent polarity.

-

The 3,5-Dimethyl Effect: The lipophilic methyl groups drive the equilibrium toward the boroxine in non-polar solvents (like CDCl3), while the 2-methoxy group can lock the conformation, broadening signals.

Troubleshooting Protocol:

-

The "Wet Solvent" Test:

-

Quantifying Purity:

-

If you must use DMSO-d6, look for the distinct boronic acid hydroxyl protons (

) around 8.0–9.0 ppm. If they appear as a singlet (2H), you have the monomer. If they are missing or broad, you have the boroxine.

-

Visualization: The Boroxine Cycle

Figure 1: The reversible dehydration cycle. In non-polar solvents or under vacuum, the equilibrium shifts right (Red). Addition of water shifts it left (Blue), simplifying analysis.

Module 2: Purification Strategies

User Question: "Column chromatography is resulting in significant mass loss and 'tailing' on the TLC. How do I purify this without losing half my yield?"

Technical Diagnosis: Boronic acids interact with the silanol groups (Si-OH) on silica gel via hydrogen bonding and reversible esterification. The 2-methoxy group on your molecule acts as an internal Lewis base, potentially exacerbating adherence to the acidic silica surface.

Strategy A: Recrystallization (Recommended) For this compound, crystallization is superior to chromatography because it avoids silica interaction and leverages the molecule's amphiphilic nature.

-

Solvent System: Ethyl Acetate / Hexanes (or Heptane).

-

Protocol:

-

Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).

-

Add Hexanes dropwise until persistent cloudiness appears.

-

Add a few drops of Ethyl Acetate to clear the solution.

-

Allow to cool slowly to RT, then to 4°C.

-

Why this works: The 3,5-dimethyl groups provide enough lipophilicity to crystallize well from non-polar antisolvents, while the boronic acid moiety drives lattice formation.

-

Strategy B: Modified Chromatography If you must run a column, you must suppress the silanol interaction.

-

The Additive Method: Use 1% Acetic Acid in your eluent (e.g., 20% EtOAc/Hexane + 1% AcOH). This protonates the silica surface, preventing the boron from "sticking."

-

The "Boric Acid" Silica Trick: Pre-wash your silica column with a solution of boric acid in methanol. This saturates the active sites on the silica with cheap boric acid, allowing your valuable product to pass through.

Module 3: Stability & Protodeboronation

User Question: "I see a non-polar spot growing on my TLC during storage or reaction. It corresponds to 2,4-dimethylanisole. Why is the boron falling off?"

Technical Diagnosis: You are witnessing Protodeboronation .[4]

-

Mechanism: The 2-methoxy group is an electron-donating group (EDG) at the ortho position. While it stabilizes the molecule against oxidation, it accelerates base-catalyzed protodeboronation . The hydroxide ion attacks the boron to form a boronate "ate" complex. The ortho-methoxy group can then stabilize the transition state for the cleavage of the C–B bond.

Stability Data & Handling Rules:

| Parameter | Critical Limit | Recommendation |

| pH Sensitivity | pH > 10 | Avoid strong bases (e.g., NaOH, KOH) at high temps. Use milder bases like K3PO4 or K2CO3. |

| Temperature | > 80°C | Prolonged heating in aqueous base accelerates C–B cleavage. Keep reaction times short. |

| Storage | Humidity | Store under Argon at 4°C. Moisture promotes cycle hydrolysis, which can slowly lead to degradation over months. |

| Metal Scavenging | Pd Residues | Palladium residues can catalyze deboronation. Scavenge immediately after coupling. |

Visualization: Decision Tree for Purification

Figure 2: Workflow for selecting the optimal purification route based on crude purity.

Module 4: Metal Scavenging (Pharma/Tox Context)

User Question: "We are using this in a GMP step. How do we ensure Pd levels are <10 ppm without decomposing the boronic acid?"

Technical Diagnosis: Standard activated carbon can sometimes oxidize sensitive boronic acids or induce disproportionation.

Protocol:

-

Use Thiourea-functionalized Silica: (e.g., SiliaMetS® Thiol). These bind Pd(II) selectively without requiring harsh pH changes that trigger protodeboronation.

-

Avoid Oxidative Scavengers: Do not use bleach or peroxide-based washes to remove metal colors, as the electron-rich aromatic ring is prone to oxidation.

References

-

Boroxine-Boronic Acid Equilibrium

-

Protodeboronation Mechanisms

- Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 138(29), 9145–9157.

-

Source:

-

Chromatographic Purification Strategies

- Hitosugi, S., et al. (2012). "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Journal of Organic Chemistry, 77(19), 8826–8831. (Describes the boric acid silica doping technique).

-

Source:

-

Ortho-Substituent Effects

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Catalyst Poisoning in 3,5-Dimethyl-2-methoxyphenylboronic Acid Synthesis

Welcome to the technical support center dedicated to navigating the complexities of synthesizing 3,5-Dimethyl-2-methoxyphenylboronic acid. This guide is structured for researchers, scientists, and drug development professionals who may encounter challenges, particularly catalyst poisoning, during their synthetic endeavors. Here, we delve into specific issues in a practical question-and-answer format, offering insights grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems observed during the synthesis of this compound, which is often prepared via palladium-catalyzed Miyaura borylation of 2-bromo-6-methoxy-1,3-dimethylbenzene or through a lithiation-borylation pathway. Catalyst poisoning is a frequent culprit for poor reaction outcomes.

Question 1: My Miyaura borylation reaction to synthesize this compound has stalled or is showing very low conversion. What are the likely causes related to catalyst poisoning?

Answer: A stalled or low-conversion Miyaura borylation is a classic symptom of catalyst deactivation. The palladium catalyst, typically in its Pd(0) active form, is susceptible to various poisons that can inhibit its catalytic cycle. The primary suspects are:

-

Atmospheric Oxygen: Incomplete degassing of your solvent and reaction vessel is a common issue. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is catalytically inactive in the initial oxidative addition step. This leads to a significant drop in reaction rate.

-

Water Content: While Suzuki-Miyaura reactions (the subsequent use of your boronic acid) can sometimes benefit from a controlled amount of water, excessive water in the Miyaura borylation step can be detrimental.[1] It can lead to the hydrolysis of the diboron reagent and affect the stability of the catalyst.

-

Impurities in Starting Materials: Your 2-bromo-6-methoxy-1,3-dimethylbenzene or the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) could be contaminated. Sulfur-containing compounds are notorious poisons for palladium catalysts.[2][3] Even trace amounts can lead to irreversible catalyst deactivation.

-

Solvent Quality: Solvents, particularly ethers like 1,4-dioxane or THF, can contain peroxides if not stored and handled properly. Peroxides are strong oxidizing agents that will deactivate the Pd(0) catalyst.

Self-Validation Checklist:

-

Did you rigorously degas your solvent and reaction vessel (e.g., via multiple freeze-pump-thaw cycles or by sparging with an inert gas for an extended period)?

-

Are you using anhydrous solvents and have your reagents been stored under inert atmosphere?

-

What is the purity of your starting materials? Consider re-purifying them if they are from an old or unreliable source.

Question 2: I am observing significant formation of a homocoupling byproduct (a biphenyl derivative) in my reaction mixture. Is this related to catalyst poisoning?

Answer: Yes, the formation of homocoupling byproducts can be linked to issues with the catalytic system, often exacerbated by certain conditions. While not direct poisoning in the traditional sense, it points to a deviation from the desired cross-coupling pathway.

The primary cause is often related to the presence of water or other protic sources, which can facilitate the undesired coupling of your starting aryl halide with the newly formed boronic ester.[1] This side reaction competes with the desired borylation.

Additionally, if your catalyst system is not optimal or is partially deactivated, the slower rate of the main reaction can provide more opportunity for side reactions like homocoupling to occur.

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Use freshly distilled and anhydrous solvents. Ensure your base (e.g., potassium acetate) is thoroughly dried.

-

Optimize Base: The choice and quality of the base are critical. Some bases can promote side reactions. For Miyaura borylations, potassium acetate is common, but alternatives like potassium 2-ethylhexanoate have been shown to be effective at lower temperatures, potentially reducing side reactions.[4]

-

Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can maintain its low concentration, favoring the cross-coupling pathway over homocoupling.[5]

Question 3: My lithiation-borylation route to this compound is giving me a high proportion of the debrominated starting material. What's causing this?

Answer: The formation of the debrominated product (1-methoxy-3,5-dimethylbenzene) in a lithiation-borylation sequence is a strong indicator of a proton source quenching your organolithium intermediate before it can react with the boron electrophile.

Potential Culprits:

-